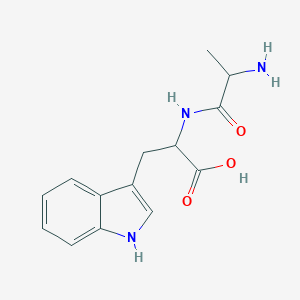
L-丙氨酰-L-色氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids L-alanine and L-tryptophanThe compound has the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol .
科学研究应用
L-Alanyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide bond formation and stability.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Research explores its potential therapeutic effects, including its role in modulating immune responses and as a precursor for neurotransmitter synthesis.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement
作用机制
Target of Action
L-Alanyl-L-tryptophan, also known as Ala-Trp, is a dipeptide composed of the amino acids alanine and tryptophan . The primary targets of L-Alanyl-L-tryptophan are likely to be related to the metabolic pathways of its constituent amino acids, L-alanine and L-tryptophan .
Mode of Action
L-tryptophan is an essential amino acid that undergoes extensive metabolism, resulting in many bioactive molecules acting in various organs through different action mechanisms . L-alanine, on the other hand, can spare glutamine metabolism for high-demand tissues under inflammatory and/or highly catabolic situations .
Biochemical Pathways
L-tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target . The metabolism of L-alanine is also crucial, particularly in the context of glutamine metabolism .
Pharmacokinetics
The pharmacokinetics of l-tryptophan have been extensively studied . L-tryptophan is an essential amino acid required for protein biosynthesis and is also a biochemical precursor of metabolites that significantly affect mammalian physiology .
Result of Action
The molecular and cellular effects of L-Alanyl-L-tryptophan’s action are likely to be related to the effects of its constituent amino acids. L-tryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . L-alanine, on the other hand, can influence glutamine metabolism, which is crucial for various cellular functions .
Action Environment
The action, efficacy, and stability of L-Alanyl-L-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-tryptophan . Additionally, the availability of L-alanine can influence the metabolism of glutamine .
生化分析
Biochemical Properties
L-Alanyl-L-tryptophan plays a significant role in biochemical reactions, particularly in protein synthesis and metabolic pathways. It interacts with various enzymes and proteins, including tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . These interactions are essential for the synthesis of serotonin and kynurenine, which are critical for maintaining physiological functions such as mood regulation and immune response .
Cellular Effects
L-Alanyl-L-tryptophan influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of natural killer cells, enhancing their cytolytic activity against tumor cells . Additionally, L-Alanyl-L-tryptophan affects the expression of heat shock proteins, which play a role in cellular stress responses and homeostasis .
Molecular Mechanism
At the molecular level, L-Alanyl-L-tryptophan exerts its effects through various mechanisms. It binds to specific receptors and enzymes, such as tryptophan hydroxylase, facilitating the conversion of tryptophan to serotonin . This binding interaction is crucial for the regulation of neurotransmitter levels in the brain. Furthermore, L-Alanyl-L-tryptophan can inhibit or activate enzymes involved in metabolic pathways, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Alanyl-L-tryptophan can change over time. Studies have shown that its stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to L-Alanyl-L-tryptophan has been observed to affect cellular functions, including alterations in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of L-Alanyl-L-tryptophan vary with different dosages in animal models. At low doses, it has been found to enhance immune responses and improve cognitive functions . At high doses, L-Alanyl-L-tryptophan may exhibit toxic effects, including disruptions in metabolic processes and potential neurotoxicity . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
L-Alanyl-L-tryptophan is involved in several metabolic pathways, including the kynurenine and serotonin pathways . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan to its metabolites . These interactions influence metabolic flux and the levels of various metabolites, impacting physiological functions such as mood regulation and immune response .
Transport and Distribution
Within cells and tissues, L-Alanyl-L-tryptophan is transported and distributed through specific transporters and binding proteins. The high-affinity tryptophan uptake transport system plays a crucial role in its cellular uptake . This system ensures the efficient transport of L-Alanyl-L-tryptophan into cells, where it can exert its biochemical effects. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
L-Alanyl-L-tryptophan’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is directed by specific targeting signals and post-translational modifications, which ensure that L-Alanyl-L-tryptophan reaches its intended cellular compartments . The subcellular distribution of L-Alanyl-L-tryptophan influences its interactions with other biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: L-Alanyl-L-tryptophan can be synthesized through chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. The chemical synthesis involves the coupling of L-alanine and L-tryptophan using peptide bond formation techniques. Chemoenzymatic synthesis uses an enzyme and at least one protected amino acid as the substrate .
Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing L-tryptophan, which can then be coupled with L-alanine to form L-Alanyl-L-tryptophan. This method is favored due to its cost-effectiveness, high purity of products, and environmentally friendly nature .
化学反应分析
Types of Reactions: L-Alanyl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
相似化合物的比较
L-Alanyl-L-glutamine: Another dipeptide with high water solubility and bioavailability, used in clinical treatments and sports health care.
L-Alanyl-L-tyrosine: Known for its role in protein synthesis and as a precursor for neurotransmitters.
L-Alanyl-L-histidine: Studied for its antioxidant properties and potential therapeutic applications.
Uniqueness: L-Alanyl-L-tryptophan is unique due to its involvement in tryptophan metabolism and its potential therapeutic effects related to serotonin synthesis. Its specific combination of L-alanine and L-tryptophan residues provides distinct biochemical properties compared to other dipeptides .
属性
CAS 编号 |
16305-75-2 |
|---|---|
分子式 |
C14H17N3O3 |
分子量 |
275.30 g/mol |
IUPAC 名称 |
2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
WUGMRIBZSVSJNP-UHFFFAOYSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+] |
SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
| 16305-75-2 | |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


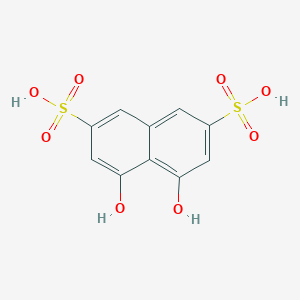
![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)
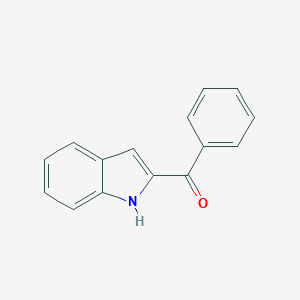
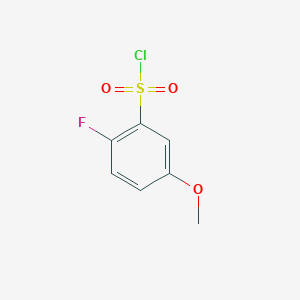
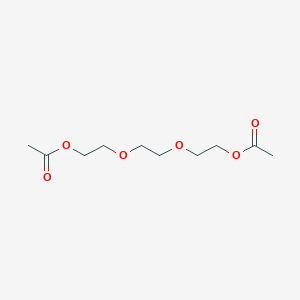
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B90111.png)
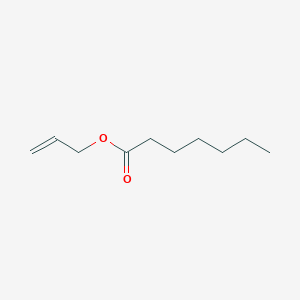
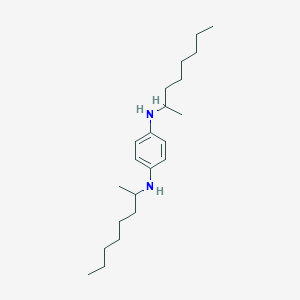
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

